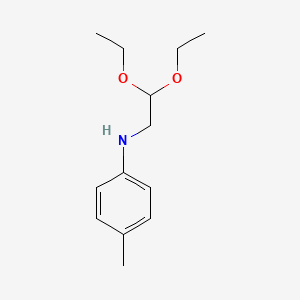
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol, also known as NFO or Furazolidone, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nitrofuran antibiotics and has been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol is not fully understood. However, it is believed to exert its biological activities through the generation of reactive oxygen species (ROS). 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol is reduced by various enzymes such as nitroreductases and NADH oxidases to form reactive intermediates that can react with cellular components such as DNA, proteins, and lipids. This leads to the generation of ROS, which can cause oxidative stress and ultimately cell death.
Biochemical and physiological effects:
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and protozoa. It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol has been shown to possess anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its biological activities are well established. However, 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. Additionally, the generation of ROS by 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol can lead to non-specific effects, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol. One area of research is the development of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol analogs with improved biological activities and reduced toxicity. Another area of research is the study of the mechanism of action of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol and its intermediates. This could lead to the development of new drugs that target specific cellular components. Additionally, the use of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol as a fluorescent probe to study the redox status of cells could be further explored. Finally, the use of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol in combination with other drugs could be investigated to enhance its biological activities and reduce toxicity.
Scientific Research Applications
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol has been extensively used in scientific research due to its various biological activities. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a probe to study the mechanism of action of various enzymes such as nitroreductases and NADH oxidases. Additionally, 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol has been used as a fluorescent probe to study the redox status of cells.
properties
IUPAC Name |
5-(5-nitrofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4S/c10-9(11)4-2-1-3(12-4)5-7-8-6(14)13-5/h1-2H,(H,8,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATDUDSSJHXUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369517 | |
| Record name | 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94646-96-5 | |
| Record name | 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1620530.png)

![3-[3-amino-4-(2-methoxyethoxy)phenyl]propanoic Acid](/img/structure/B1620532.png)







![Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate](/img/structure/B1620548.png)
![2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol](/img/structure/B1620550.png)
![1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one](/img/structure/B1620551.png)
![2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile](/img/structure/B1620553.png)